Home > Products > Screening Compounds P114143 > N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea -

N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

Catalog Number: EVT-4624689
CAS Number:
Molecular Formula: C20H28N6O
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrimidine derivatives, particularly those containing urea bridges, have emerged as important building blocks in medicinal chemistry. These compounds often exhibit diverse biological activities, making them attractive candidates for investigating new therapeutic agents. Research on these compounds focuses on exploring their potential in areas like anti-cancer, anti-inflammatory, and anti-malarial therapies. [, , , , ]

Synthesis Analysis

The synthesis of pyrimidine-based urea derivatives generally involves the reaction of an amine with an isocyanate. [, , ] Depending on the desired substitution pattern, various synthetic strategies can be employed, including multi-step reactions and cyclization approaches. Specific reaction conditions, such as solvent, temperature, and catalyst, can significantly influence the yield and purity of the final product.

Mechanism of Action

The mechanism of action of pyrimidine-based urea derivatives varies depending on the specific compound and its target. Some of these compounds act as enzyme inhibitors, while others interact with specific receptors. [, , , ] Understanding the mechanism of action is crucial for developing more effective and selective therapeutic agents.

Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability are essential factors influencing the development of pyrimidine-based urea derivatives as therapeutic agents. [] These properties can affect drug formulation, absorption, and distribution within the body. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be used to analyze these properties.

Applications
  • Anticancer Activity: Compounds like nilotinib, a pyrimidine-containing benzamide derivative, have been approved for treating chronic myelogenous leukemia and show significant potential for combating other cancers. [, ]
  • Anti-inflammatory Activity: Several pyrimidine-containing compounds exhibit potent anti-inflammatory activity, suggesting their potential for treating conditions like arthritis and inflammatory bowel disease. [, ]
  • Antimalarial Activity: Research has identified potent antimalarial compounds containing pyrimidine scaffolds. These compounds offer promising leads for developing new drugs to combat malaria, particularly drug-resistant strains. []

2-Methyl-6-(1-methyl-2-thiocyanato-4-hydroxy-1-butenyl)-5, 6-dihydropyrimido[4, 5-d]pyrimidine (Neocyanothiamine)

Compound Description: Neocyanothiamine is a derivative of thiamine formed by the reaction of thiamine with cyanogen bromide in the presence of sodium ethoxide. This compound is a key intermediate in the synthesis of thiochrome from thiamine and can be hydrolyzed to form N-(1-methyl-2-thiocyanato-4-hydroxy-1-butenyl)-N-[(2-methyl-4-amino-5-pyrimidinyl)methyl]formamide.

Relevance: Neocyanothiamine, while structurally different from N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea in its side chain, shares a core pyrimidine ring substituted at the 2- and 6-positions. The presence of a methyl group at the 2-position is a common feature between the two compounds.

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with demonstrated oral bioavailability. It has been evaluated in vivo, demonstrating pharmacodynamic activity and efficacy in animal models of inflammation. Notably, AM-0687 effectively reduced IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats.

Relevance: AM-0687, like N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, features a substituted pyrimidine core. The 6-amino-5-cyano-4-pyrimidinyl moiety in AM-0687 highlights the importance of 4-amino substituted pyrimidines in biological activity, a feature also present in the target compound.

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide is a thienopyrimidine derivative with demonstrated antiproliferative activity against various human cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer). Its crystal structure has been elucidated, and molecular docking studies suggest its potential as an inhibitor of PDB:3D15.

Relevance: While this compound incorporates a thienopyrimidine core instead of the pyrimidine core found in N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, both compounds exhibit a 4-amino substituent on the pyrimidine ring, along with a substituted ethyl amine side chain. This structural similarity suggests a potential for shared chemical and biological properties.

Bis(2-methyl-4-amino-6-quinolyl)amides and ethers

Compound Description: This group of compounds was investigated for its trypanocidal activity. They showed varying therapeutic activity against different trypanosome strains, with structural modifications influencing their effectiveness against specific parasites. Compounds with unbranched chains between the quinoline components showed activity against T. brucei but not T. cruzi, while branched chain compounds with longer alkyl chains displayed activity against T. cruzi.

Relevance: Although based on a quinoline core rather than the pyrimidine core of N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, these compounds exemplify the importance of side chain modification in influencing biological activity and target specificity. The concept of fine-tuning structure to achieve desired biological effects is relevant to the design and understanding of N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea and its potential applications.

5,6-dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazole

Compound Description: This benzimidazole derivative, along with a series of related compounds, was synthesized and investigated for antimalarial activity. Many of these compounds displayed significant "curative" and suppressive activity against Plasmodium berghei in mice, surpassing the effectiveness of reference drugs like quinine hydrochloride.

Relevance: This compound, like N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, features a pyrimidine core with a 4-amino substituent and a substituted alkyl chain at the 6-position. This structural similarity, along with the demonstrated antimalarial activity of the benzimidazole derivative, suggests that N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea may also possess interesting biological activities.

Relevance: Chlorimuron-ethyl, although used as a herbicide, shares a pyrimidine core structure with N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea. This connection highlights the diverse applications of pyrimidine derivatives, ranging from agriculture to potential pharmaceutical development.

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

Compound Description: This series of thienopyrimidine derivatives was synthesized and investigated for their potential antidiabetic activity. One specific compound, 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one, showed promising results in a rat model of diabetes induced by dexamethasone.

Relevance: Though based on a thienopyrimidine core, these compounds illustrate the potential of heterocyclic compounds containing a pyrimidine moiety for treating metabolic disorders. This connection, while not directly structural, highlights the broad therapeutic potential of compounds similar to N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, particularly in areas beyond those directly explored in the provided papers.

trans-(±)-N-methyl-N-[2-[methyl[2-(3-pyridyl)ethyl]amino]cyclohexyl]-4-benzofuranacetamide dihydrochloride (1)

Compound Description: This compound is a 3-[2-(methylamino)ethyl]pyridyl derivative of the kappa opioid analgesic trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride. The synthesis of this compound involves the nucleophilic addition of 3-[2-(methylamino)ethyl]pyridine to an aziridine intermediate.

Relevance: While structurally different from N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, this compound shares the presence of a pyrrolidine ring, highlighting the frequent incorporation of this cyclic amine in biologically active molecules. This shared structural element suggests a possible overlap in pharmacological properties or target interactions.

1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide (NECA) Derivatives

Compound Description: NECA is a potent, nonselective adenosine receptor agonist. A series of NECA derivatives were synthesized, featuring N-arylureas or N-arylcarboxamido groups at the 6-position of the purine ring, as well as modifications at the 2-position. These derivatives were evaluated for their affinity and selectivity at A1, A2A, and A3 adenosine receptors.

Relevance: While based on a purine core instead of the pyrimidine core of N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, this series of compounds highlights the impact of modifying the substitution pattern on heterocyclic rings to modulate receptor affinity and selectivity. The presence of urea moieties in some of the NECA derivatives further emphasizes their structural connection to the target compound.

(3S,4aR,6S,8aR)-6-[[(2S)-2-carboxy-4,4-difluoro-1-pyrrolidinyl]-methyl]decahydro-3-isoquinolinecarboxylic acid (LY466195)

Compound Description: LY466195 is a potent and selective GLUK5 kainate receptor antagonist. It has demonstrated efficacy in preclinical models of migraine and persistent pain. LY466195 was shown to antagonize kainate-induced currents in rat dorsal root ganglion neurons and inhibit dural plasma protein extravasation in a model of migraine.

Relevance: LY466195, while structurally distinct from N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, shares the presence of a pyrrolidine ring. This structural feature, combined with the potent biological activity of LY466195, underscores the potential for N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea to interact with biological targets and exert its own unique pharmacological effects.

Properties

Product Name

N-(2-ethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

IUPAC Name

1-(2-ethylphenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C20H28N6O/c1-3-16-8-4-5-9-17(16)25-20(27)22-11-10-21-18-14-19(24-15(2)23-18)26-12-6-7-13-26/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,21,23,24)(H2,22,25,27)

InChI Key

CQJSWFWNZMUHSY-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.